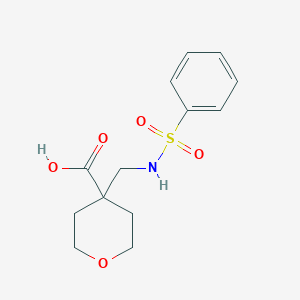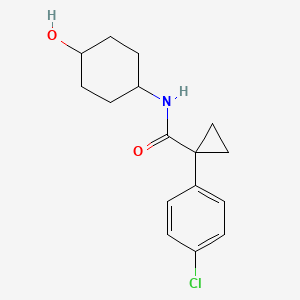![molecular formula C13H16ClNO5S B6646936 4-[[(3-Chlorophenyl)sulfonylamino]methyl]oxane-4-carboxylic acid](/img/structure/B6646936.png)
4-[[(3-Chlorophenyl)sulfonylamino]methyl]oxane-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[[(3-Chlorophenyl)sulfonylamino]methyl]oxane-4-carboxylic acid, also known as CSOC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential biological applications.
作用机制
The mechanism of action of 4-[[(3-Chlorophenyl)sulfonylamino]methyl]oxane-4-carboxylic acid involves the inhibition of the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in many types of cancer cells. By inhibiting CAIX, 4-[[(3-Chlorophenyl)sulfonylamino]methyl]oxane-4-carboxylic acid disrupts the pH balance of cancer cells, leading to their death. Additionally, 4-[[(3-Chlorophenyl)sulfonylamino]methyl]oxane-4-carboxylic acid has been found to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and is a target for many anticancer drugs.
Biochemical and Physiological Effects:
4-[[(3-Chlorophenyl)sulfonylamino]methyl]oxane-4-carboxylic acid has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment. Additionally, 4-[[(3-Chlorophenyl)sulfonylamino]methyl]oxane-4-carboxylic acid has been found to have anti-inflammatory effects and has been shown to inhibit the growth of bacteria and fungi.
实验室实验的优点和局限性
One advantage of using 4-[[(3-Chlorophenyl)sulfonylamino]methyl]oxane-4-carboxylic acid in lab experiments is its high solubility in water, which makes it easy to administer to cells in culture. However, one limitation of using 4-[[(3-Chlorophenyl)sulfonylamino]methyl]oxane-4-carboxylic acid is its relatively low stability in solution, which can make it difficult to store and handle.
未来方向
There are many potential future directions for the study of 4-[[(3-Chlorophenyl)sulfonylamino]methyl]oxane-4-carboxylic acid. One area of research could focus on optimizing the synthesis method to improve the yield and stability of 4-[[(3-Chlorophenyl)sulfonylamino]methyl]oxane-4-carboxylic acid. Additionally, further studies could investigate the potential use of 4-[[(3-Chlorophenyl)sulfonylamino]methyl]oxane-4-carboxylic acid in combination with other anticancer drugs to enhance its effectiveness. Finally, studies could explore the use of 4-[[(3-Chlorophenyl)sulfonylamino]methyl]oxane-4-carboxylic acid in other areas of medicine, such as anti-inflammatory or antimicrobial therapy.
In conclusion, 4-[[(3-Chlorophenyl)sulfonylamino]methyl]oxane-4-carboxylic acid is a promising compound that has shown potential as an anticancer agent. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments make it an interesting area of study for future research.
合成方法
The synthesis of 4-[[(3-Chlorophenyl)sulfonylamino]methyl]oxane-4-carboxylic acid involves the reaction of 3-chlorobenzenesulfonyl chloride with 4-hydroxymethyl-oxane-4-carboxylic acid in the presence of a base. The reaction results in the formation of 4-[[(3-Chlorophenyl)sulfonylamino]methyl]oxane-4-carboxylic acid as a white solid with a yield of 60-70%.
科学研究应用
4-[[(3-Chlorophenyl)sulfonylamino]methyl]oxane-4-carboxylic acid has been extensively studied for its potential use as an anticancer agent. It has been shown to inhibit the growth of various types of cancer cells, including breast, lung, and colon cancer cells. Additionally, 4-[[(3-Chlorophenyl)sulfonylamino]methyl]oxane-4-carboxylic acid has been found to induce apoptosis, or programmed cell death, in cancer cells, which is a promising mechanism for cancer treatment.
属性
IUPAC Name |
4-[[(3-chlorophenyl)sulfonylamino]methyl]oxane-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO5S/c14-10-2-1-3-11(8-10)21(18,19)15-9-13(12(16)17)4-6-20-7-5-13/h1-3,8,15H,4-7,9H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGNLFGMBEIADHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNS(=O)(=O)C2=CC(=CC=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[[(3-Chlorophenyl)sulfonylamino]methyl]oxane-4-carboxylic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(Thiophene-3-carbonylamino)methyl]oxane-4-carboxylic acid](/img/structure/B6646866.png)
![4-[[(2,5-Dimethylpyrazole-3-carbonyl)amino]methyl]oxane-4-carboxylic acid](/img/structure/B6646874.png)
![4-[(Cyclooctanecarbonylamino)methyl]oxane-4-carboxylic acid](/img/structure/B6646882.png)
![4-[(Pyridine-4-carbonylamino)methyl]oxane-4-carboxylic acid](/img/structure/B6646889.png)
![4-[[(6-Methylpyridine-2-carbonyl)amino]methyl]oxane-4-carboxylic acid](/img/structure/B6646896.png)
![4-[[(4-Bromophenyl)sulfonylamino]methyl]oxane-4-carboxylic acid](/img/structure/B6646902.png)
![4-[[(3-Bromophenyl)sulfonylamino]methyl]oxane-4-carboxylic acid](/img/structure/B6646905.png)
![4-[(Azepane-1-carbonylamino)methyl]oxane-4-carboxylic acid](/img/structure/B6646911.png)
![4-[[(5-Methylthiophen-2-yl)sulfonylamino]methyl]oxane-4-carboxylic acid](/img/structure/B6646918.png)


![1-[[[(E)-3-(4-ethylphenyl)prop-2-enoyl]amino]methyl]cyclobutane-1-carboxylic acid](/img/structure/B6646957.png)
![1-[[(4-Bromophenyl)sulfonylamino]methyl]cyclobutane-1-carboxylic acid](/img/structure/B6646959.png)
![1-[[(4-Chloro-2-methylphenyl)sulfonylamino]methyl]cyclobutane-1-carboxylic acid](/img/structure/B6646967.png)